While a specific molecular structure is not provided in the paper, the study mentions that molecular docking simulations were performed to assess the binding affinity of Sanggenone H to the KRAS G12D protein []. The binding affinity was calculated to be -8.62 Kcal/mol, suggesting a strong interaction between the compound and the target protein [].
Sanggenone H is proposed to bind to the switch I and switch II regions of the KRAS G12D mutant protein []. This binding interaction is suggested to interfere with the protein's ability to transition between active and inactive states, potentially inhibiting its function in cancer cell signaling pathways [].
Sanggenone H has been identified as a potential inhibitor of the KRAS G12D mutant protein through computational studies []. Further research, including in vitro and in vivo experiments, are needed to validate these findings and explore its potential therapeutic application in KRAS G12D mutated cancers.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: